molecular formula C19H21N7O B11150338 {4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone

{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B11150338
M. Wt: 363.4 g/mol
InChI Key: YDVPWIQZYUZSOF-UHFFFAOYSA-N
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Description

{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a combination of pyridine, piperazine, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the individual moieties. The pyridine moiety can be synthesized using methods such as the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis . The piperazine moiety is often prepared through cyclization reactions involving ethylenediamine and dihaloalkanes . The tetrazole moiety can be synthesized via cycloaddition reactions involving azides and nitriles .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The pyridine moiety can be oxidized to form N-oxides.

    Reduction: The piperazine ring can be reduced to form piperidines.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine moiety would yield pyridine N-oxide, while reduction of the piperazine ring would yield piperidine derivatives.

Scientific Research Applications

{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The pyridine moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity, while the tetrazole moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its multi-functional structure, which allows it to interact with a variety of biological targets and participate in diverse chemical reactions.

Properties

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

IUPAC Name

[4-(2-pyridin-2-ylethyl)piperazin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C19H21N7O/c27-19(16-4-6-18(7-5-16)26-15-21-22-23-26)25-13-11-24(12-14-25)10-8-17-3-1-2-9-20-17/h1-7,9,15H,8,10-14H2

InChI Key

YDVPWIQZYUZSOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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